molecular formula C11H17N2O6P B016031 p-Nitrophenylphosphorylcholine CAS No. 21064-69-7

p-Nitrophenylphosphorylcholine

Cat. No.: B016031
CAS No.: 21064-69-7
M. Wt: 304.24 g/mol
InChI Key: NAIXASFEPQPICN-UHFFFAOYSA-N
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Description

p-Nitrophenylphosphorylcholine (this compound, NPPC) is a chromogenic substrate widely used to measure phospholipase C (PLC) activity in biochemical assays. Its molecular formula is C₁₁H₁₇N₂O₆P (CAS: 21064-69-7), featuring a p-nitrophenyl group linked to phosphorylcholine via a phosphate ester bond . Hydrolysis of NPPC by PLC releases p-nitrophenol, a yellow-colored product detectable at 405 nm under neutral to slightly alkaline conditions (pH 7.2–7.5), enabling quantitative enzyme activity monitoring .

NPPC is synthesized through phosphorylation of p-nitrophenol with phosphorylcholine derivatives. Modifications, such as diazotization to form p-diazonium phenylphosphorylcholine (DPPC), allow covalent coupling to carrier proteins for immunological studies . Its utility extends to bacterial enzyme characterization (e.g., Pneumococcal phosphorylcholine esterase (Pce)) and catalytic antibody research, where it serves as a transition-state analog .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-nitrophenylphosphorylcholine involves the reaction of p-nitrophenol with phosphoryl chloride, followed by the addition of choline. The reaction is typically carried out in an organic solvent such as dichloromethane, under anhydrous conditions, and at a controlled temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: p-Nitrophenylphosphorylcholine primarily undergoes hydrolysis reactions catalyzed by phospholipase C. This hydrolysis results in the formation of p-nitrophenol and phosphorylcholine .

Common Reagents and Conditions:

    Reagents: Phospholipase C, water

    Conditions: pH 7.2-7.5, temperature around 37°C

Major Products:

Scientific Research Applications

Enzymatic Assays

One of the primary applications of p-NPPC is in enzymatic assays to measure PLC activity. The hydrolysis of p-NPPC by PLC leads to a color change that can be quantified spectrophotometrically, providing a reliable method for assessing enzyme kinetics and activity under different conditions.

  • Substrate Specificity : Studies have shown that p-NPPC is a suitable substrate for various types of PLCs, making it valuable for comparative studies across different species and conditions .
  • Metal Ion Dependency : Research indicates that the activity of certain PLCs can be influenced by the presence of metal ions, which can be investigated using p-NPPC as a substrate .

Clinical Diagnostics

p-NPPC has potential applications in clinical diagnostics, particularly in evaluating diseases associated with altered PLC activity. For instance:

  • Cancer Research : Abnormal PLC activity has been linked to several cancers. Assays using p-NPPC can help identify changes in enzyme activity that may correlate with tumor progression or response to therapy .
  • Neurodegenerative Diseases : The compound has been utilized to study PLC activity in neurological disorders, providing insights into the biochemical pathways involved in conditions such as Alzheimer’s disease .

Phospholipase C Activity Measurement

A study conducted on Listeria monocytogenes demonstrated the use of p-NPPC to analyze the phospholipase C enzyme's role in bacterial virulence. The research highlighted how PLC facilitates membrane disruption and contributes to pathogenicity by utilizing p-NPPC to quantify enzyme activity under various conditions .

Evaluation of Metal Requirements

Another investigation explored the metal ion requirements for PLC activity using p-NPPC as a substrate. This study provided critical insights into how different metal ions affect enzyme kinetics, enhancing our understanding of enzyme regulation and potential therapeutic targets .

Mechanism of Action

The mechanism of action of p-nitrophenylphosphorylcholine involves its hydrolysis by phospholipase C. The enzyme cleaves the phosphocholine bond, resulting in the release of p-nitrophenol and phosphorylcholine. The liberated p-nitrophenol can be quantitatively measured, providing insights into the enzyme’s activity. The molecular targets include the active site of phospholipase C, where the hydrolysis reaction occurs .

Comparison with Similar Compounds

The following table compares NPPC with structurally or functionally related nitrophenyl-derived substrates:

Compound Target Enzyme Key Features Applications References
p-Nitrophenylphosphorylcholine (NPPC) Phospholipase C (PLC) Hydrolysis releases p-nitrophenol (λ = 405 nm); requires Zn²⁺ for Pce activity. PLC activity assays, bacterial enzyme studies, catalytic antibody development.
bis-p-Nitrophenyl Phosphate Phosphodiesterases (e.g., MJ0936) Hydrolyzed by metal-dependent enzymes (Ni²⁺, Mn²⁺); no activity with cAMP/cGMP. Phosphodiesterase profiling, nuclease activity studies.
Thymidine 5'-monophosphate p-nitrophenyl ester MJ0936 phosphodiesterase Substrate specificity for nucleases; metal ion-dependent (Ni²⁺, Mn²⁺). Nucleotide hydrolysis assays, enzyme mechanism studies.
p-Nitrophenyl Phosphate Alkaline Phosphatase Releases p-nitrophenol at λ = 405 nm; stable in alkaline conditions. ELISA assays, phosphatase activity screening.
2-N-Hexadecanoylamino-4-nitrophenylphosphorylcholine (HDA-PC) Phospholipase A₂ (PLA₂) Contains a hydrophobic hexadecanoyl chain; enhances membrane interaction. PLA₂ activity in lipid bilayer systems, membrane-bound enzyme studies.
p-Diazonium Phenylphosphorylcholine (DPPC) N/A (hapten carrier) Diazonium group enables covalent conjugation to proteins. Immunological studies, antibody production against phosphorylcholine epitopes.

Key Findings from Comparative Studies:

Enzyme Specificity: NPPC is selective for PLC, while bis-p-nitrophenyl phosphate and thymidine 5'-monophosphate p-nitrophenyl ester are hydrolyzed by phosphodiesterases . p-Nitrophenyl phosphate is specific to phosphatases, highlighting the critical role of substrate-enzyme pairing .

Metal Ion Dependence: NPPC hydrolysis by Pce requires a binuclear Zn²⁺ cluster, with activity pH-dependent (optimum at deprotonated residues) .

Structural Modifications :

  • HDA-PC’s acyl chain enhances lipid membrane interaction, making it superior for studying membrane-associated PLA₂ compared to NPPC .
  • DPPC’s diazonium group facilitates hapten-carrier conjugation, a feature absent in NPPC .

Thermal Stability :

  • Pce’s catalytic module denatures at 60.8°C , but H90A mutation reduces stability by 10°C, affecting NPPC hydrolysis efficiency .

Biological Activity

p-Nitrophenylphosphorylcholine (p-NPPC) is a synthetic compound widely utilized in biochemical research, particularly for studying phospholipase C (PLC) activity. This article explores the biological activity of p-NPPC, focusing on its role as an artificial substrate for enzyme assays, its implications in various biological contexts, and its potential applications in clinical and environmental microbiology.

Overview of this compound

p-NPPC is a chromogenic substrate that releases p-nitrophenol upon hydrolysis by phospholipases, allowing for the quantitative measurement of enzyme activity through colorimetric analysis. The compound is particularly useful for detecting PLCs, which are critical in various physiological processes including signal transduction and membrane dynamics.

The hydrolysis of p-NPPC by PLC results in the production of diacylglycerol and choline, both of which are significant in cellular signaling pathways. The reaction can be summarized as follows:

p NPPCPLCp nitrophenol+diacylglycerol+choline\text{p NPPC}\xrightarrow{\text{PLC}}\text{p nitrophenol}+\text{diacylglycerol}+\text{choline}

This reaction is typically monitored at an absorbance of 405 nm, correlating the intensity of the yellow color produced with enzyme activity.

Detection of Phospholipase C Activity

Numerous studies have employed p-NPPC to evaluate PLC activity in various organisms. For instance, a study involving Pseudomonas species isolated from environmental samples demonstrated that 65.11% of strains exhibited positive PLC activity when tested with p-NPPC as a substrate . The results indicated a significant presence of virulence factors associated with these bacteria.

Table 1: PLC Activity in Pseudomonas Isolates

Sample SourceTotal IsolatesPositive PLC Activity (%)
Soil2466.67
Water1963.15
Total4365.11

Role in Pathogenesis

The ability to hydrolyze p-NPPC has been linked to virulence in several pathogens. For example, Candida albicans and Aspergillus fumigatus have shown extracellular phospholipase activities that contribute to their pathogenicity . In particular, A. fumigatus exhibited increased PLC activity during stationary growth phases, suggesting a role in nutrient acquisition and tissue invasion.

Case Studies

  • Clinical Strains of Bacteria : Research utilizing clinical strains has demonstrated that p-NPPC can effectively measure PLC production, which is associated with hemolytic activity in certain bacterial infections . This highlights its utility not only in environmental microbiology but also in clinical diagnostics.
  • Environmental Monitoring : A study assessed the presence of phospholipases in soil and water samples using p-NPPC, revealing insights into microbial community dynamics and potential environmental impacts related to pathogenic bacteria .

Comparative Analysis with Other Substrates

Research comparing p-NPPC with other substrates has shown that while it is effective for detecting PLCs, it can also be hydrolyzed by other enzymes such as alkaline phosphatases. This necessitates careful interpretation of results when using p-NPPC exclusively as a substrate for enzyme assays .

Table 2: Enzyme Specificity for p-NPPC Hydrolysis

Enzyme TypeHydrolysis Activity
Phospholipase C (PLC)High
Alkaline PhosphataseModerate
PhosphodiesterasesLow

Q & A

Basic Research Questions

Q. What is the primary application of p-Nitrophenylphosphorylcholine (p-NPPC) in enzymatic assays?

p-NPPC is a chromogenic substrate for quantifying phospholipase C (PLC) activity. Hydrolysis of p-NPPC by PLC releases p-nitrophenol, which absorbs at 405 nm under pH 7.2–7.5 conditions. This method enables real-time kinetic measurements of enzyme activity without requiring radioactive labels or complex extraction steps .

Q. How should experimental conditions be optimized to ensure accurate quantification of p-nitrophenol in PLC assays?

  • pH control : Maintain reaction buffers at pH 7.2–7.5 to stabilize the ionization state of p-nitrophenol for consistent absorbance readings .
  • Interfering substances : Pre-clear samples of endogenous choline or phosphatidylcholine derivatives using centrifugation (4°C, 2–5 minutes) to minimize background noise .
  • Temperature equilibration : Ensure all reagents and samples reach room temperature before assay setup to avoid enzyme denaturation or precipitation .

Q. What are critical considerations for preparing biological samples (cells/tissues) for p-NPPC-based assays?

  • Cell homogenization : Resuspend cells in cold assay buffer, homogenize via pipetting, and centrifuge at 4°C to remove insoluble debris. For tissues, use 10 mg samples to balance detection limits and matrix interference .
  • Sample stability : Keep supernatants on ice post-homogenization to prevent enzymatic degradation .

Advanced Research Questions

Q. How do researchers reconcile discrepancies in PLC activity data when using p-NPPC versus natural substrates?

p-NPPC lacks the acyl chains of natural phospholipids, potentially altering enzyme-substrate interactions. To validate findings:

  • Perform parallel assays with radiolabeled phosphatidylcholine (e.g., 14^{14}C-labeled substrates) to compare hydrolysis rates.
  • Use molecular dynamics simulations to model PLC binding affinity for p-NPPC versus native substrates .

Q. What methodological adjustments are required when detecting low-abundance PLC isoforms with p-NPPC?

  • Signal amplification : Include sorbitol (10–20% w/v) in the reaction mix to stabilize PLC and enhance catalytic turnover .
  • Metal ion optimization : Pre-treat samples with chelators (e.g., EDTA) to remove endogenous divalent cations, then reintroduce Ca2+^{2+} or Zn2+^{2+} at controlled concentrations to activate specific PLC isoforms .

Q. How should researchers address nonlinear standard curves or high variability in p-NPPC assay data?

  • Dynamic range : Dilute samples producing signals exceeding the highest standard (e.g., >50 µM p-nitrophenol) and re-analyze. Apply dilution factors during calculations .
  • Statistical rigor : Use triplicate measurements for each sample and subtract background signals from control wells (e.g., samples with assay buffer alone) .

Q. Data Interpretation & Reproducibility

Q. What steps ensure reproducibility of p-NPPC-based assays across laboratories?

  • Standardized protocols : Adhere to NIH guidelines for reporting experimental conditions (e.g., buffer composition, centrifugation parameters) to facilitate replication .
  • Inter-laboratory validation : Share raw absorbance data and standard curve equations via open-access platforms to benchmark results .

Q. How can researchers differentiate between PLC-specific activity and nonspecific phosphatase interference in p-NPPC assays?

  • Inhibitor controls : Include sodium orthovanadate (1 mM) to inhibit alkaline phosphatases.
  • Substrate specificity : Validate assays with PLC-knockout cell lines or siRNA-treated samples to confirm signal dependence on target enzymes .

Properties

IUPAC Name

(4-nitrophenyl) 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N2O6P/c1-13(2,3)8-9-18-20(16,17)19-11-6-4-10(5-7-11)12(14)15/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIXASFEPQPICN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401781
Record name p-Nitrophenylphosphorylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21064-69-7
Record name p-Nitrophenylphosphorylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Glycerylphosphorylcholine
Glycerylphosphorylcholine
p-Nitrophenylphosphorylcholine
Glycerylphosphorylcholine
Glycerylphosphorylcholine
p-Nitrophenylphosphorylcholine
Glycerylphosphorylcholine
Glycerylphosphorylcholine
p-Nitrophenylphosphorylcholine
Glycerylphosphorylcholine
Glycerylphosphorylcholine
p-Nitrophenylphosphorylcholine
Glycerylphosphorylcholine
Glycerylphosphorylcholine
p-Nitrophenylphosphorylcholine
Glycerylphosphorylcholine
Glycerylphosphorylcholine
p-Nitrophenylphosphorylcholine

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